Cas no 189084-64-8 (2,2',4,4',6-Pentabromodiphenyl Ether)

189084-64-8 structure
Nome del prodotto:2,2',4,4',6-Pentabromodiphenyl Ether
Numero CAS:189084-64-8
MF:C12H5Br5O
MW:564.687499761581
MDL:MFCD09037599
CID:229709
PubChem ID:329754619
2,2',4,4',6-Pentabromodiphenyl Ether Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)-
- 1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene
- 2,2',4,4',6-Pentabromodiphenyl ether
- 2,2',4,4',6-PentabromodiphenyletherBDE-100 Solution
- BDE No 100 solution
- 2,2',3,5-TETRACHLOROBIPHENYL
- 2,2',4,4',6-PentaBDE
- 2,2',4,4',6-Pentabromodiphenyl ether solution
- 2,2,4,4,6-Pentabromodiphenyl ether50µg
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)
- PBDE 100
- 2,2′,4,4′,6-PentaBDE
- BDE 100
- BDE-100
- PBDE-100
- 22446PENTABROMOBIPHENYLETHER
- 22446PENTABROMINATEDDIPHENYLETHER
- 2,2μ,4,4μ,6-PentaBDE, 2,2μ,4,4μ,6-Pentabromodiphenyl ether solution, PBDE 100
- 2,2',4,4',6-Pentabromodiphenyl ether,50 μL
- mL in Isooctane
- BDE No 100 solution
- 2,2',4,4',6-Pentabromodiphenyl ether,50 μL/mL in Isooctane
- NSKIRYMHNFTRLR-UHFFFAOYSA-N
- PBDE100
- PBDE No. 100
- SCHEMBL14938506
- DTXSID4052689
- YW2W2K0A6U
- BDE100
- Q27294741
- UNII-YW2W2K0A6U
- 4C8
- CHEBI:138065
- 1,3,5-Tribromo-2-(2,4-dibromophenoxy)-Benzene
- J-012193
- Benzene, 1,3,5-tribromo-2-(2,4-dibromophenoxy)-
- NS00001129
- 189084-64-8
- PBDE 100 50 microg/mL in Nonane
- 2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether
- 2,2',4,4',6-Pentabromodiphenyl ethe
- 2,2',4,4',6-Pentabromodiphenyl Ether
-
- MDL: MFCD09037599
- Inchi: InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
- Chiave InChI: NSKIRYMHNFTRLR-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(Br)C=C(Br)C=1OC1C=CC(Br)=CC=1Br
Proprietà calcolate
- Massa esatta: 559.62600
- Massa monoisotopica: 559.62573g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 265
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.9
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Densità: 2.343±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 97.6-98.0 ºC
- Punto di infiammabilità: Fahrenheit: 10,4 ° f< br / >Celsius: -12 ° C< br / >
- Solubilità: Insuluble (7.3E-5 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 7.29140
- Colore/forma: 50 μg/mL in isooctane
2,2',4,4',6-Pentabromodiphenyl Ether Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H304-H315-H336-H410
- Dichiarazione di avvertimento: P210-P261-P273-P301+P310-P331-P501
- Numero di trasporto dei materiali pericolosi:UN 1262 3/PG 2
- WGK Germania:2
- Codice categoria di pericolo: 11-38-50/53-65-67
- Istruzioni di sicurezza: 60-61-62
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R11
- Termine di sicurezza:S60-61-62
- Condizioni di conservazione:2-8°C
2,2',4,4',6-Pentabromodiphenyl Ether Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE98575-10mg |
2,2',4,4',6-PENTABROMODIPHENYL ETHER |
189084-64-8 | 10mg |
$364.00 | 2024-04-20 | ||
TRC | P237820-10mg |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 10mg |
$ 251.00 | 2023-09-06 | ||
BAI LING WEI Technology Co., Ltd. | bde-100s-1mL |
2,2',4,4',6-Pentabromodiphenyl Ether,50 μg/mL in Isooctane |
189084-64-8 | 50 μg/mL in Isooctane | 1mL |
¥ 1390 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J08DRE-C15898100-5mg |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 5mg |
¥8081 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | S17ABC-RC5531-10mg |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 95% | 10mg |
¥4169 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J09S-13123K0-1ML-1ml |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 1ml |
¥1013 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | TS2261968.12-50-IO-1ea |
2,2',4,4',6-Pentabromodiphenyl ether; 1 mL x 50 μg/mL in isooctane |
189084-64-8 | 1 mL x 50 μg/mL in isooctane | 1ea |
¥1984 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J29BDE-100S-1ml |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 50 μg/mL in Isooctane | 1ml |
¥1463 | 2023-11-24 | |
A2B Chem LLC | AE98575-100mg |
2,2',4,4',6-PENTABROMODIPHENYL ETHER |
189084-64-8 | 100mg |
$1936.00 | 2024-04-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33681-1ML |
2,2',4,4',6-Pentabromodiphenyl Ether |
189084-64-8 | 1ml |
¥4419.05 | 2023-10-25 |
2,2',4,4',6-Pentabromodiphenyl Ether Letteratura correlata
-
Jie Xu,Zhongsheng Yi,Yuchen Wei,Wu Yang,Lulu Yang,Jinfang Nie Anal. Methods 2017 9 3929
-
Mohamed Abou-Elwafa Abdallah,Emma Tilston,Stuart Harrad,Chris Collins J. Environ. Monit. 2012 14 3276
-
Boris Johnson-Restrepo,Rudolf Addink,Chung Wong,Kathleen Arcaro,Kurunthachalam Kannan J. Environ. Monit. 2007 9 1205
-
R. Noah Hensley,Jill F. Kerrigan,Hao Pang,Paul R. Erickson,Matthew Grandbois,Kristopher McNeill,William A. Arnold Environ. Sci.: Water Res. Technol. 2015 1 316
-
J?rdis Petersen,Albrecht Paschke,Roman Gunold,Gerrit Schüürmann Environ. Sci.: Water Res. Technol. 2015 1 218
189084-64-8 (2,2',4,4',6-Pentabromodiphenyl Ether) Prodotti correlati
- 33611-72-2(2,5-Di-Tert-Butyl-5,6-Dichloro-Cyclohex-2-Ene-1,4-Dione)
- 33467-73-1(cis-3-hexenyl formate)
- 1699485-31-8(3-ethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1805132-28-8(5-Amino-2-(difluoromethyl)-4-hydroxypyridine-3-methanol)
- 2680836-33-1(5-Bromo-2-(2,2,2-trifluoroacetamido)-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2228176-42-7(3-(1-methyl-1H-imidazol-4-yl)methylpiperidin-3-ol)
- 76335-99-4(3-Pyridinecarboxylic acid, 6-methyl-2-(methylamino)-, methyl ester)
- 885521-22-2(3-iodo-4-nitro-1H-indazole)
- 476460-07-8(N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-(4-fluorophenyl)acetamide)
- 32428-69-6(2-Bromo-N-(2-methoxyphenyl)acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
